(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate
Description
(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromenones and benzoates. This compound is characterized by the presence of a chromenone moiety substituted with a methyl group at the 4-position and a benzoate ester functional group substituted with three methoxy groups at the 3, 4, and 5 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11-7-18(21)27-15-6-5-13(10-14(11)15)26-20(22)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNSTHLEEAHWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate typically involves the esterification of 4-methyl-2-oxochromene-6-carboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinones derived from the chromenone moiety.
Reduction: Alcohols derived from the ester functional group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, modulating their activity. The methoxy groups on the benzoate ring can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
(4-Methyl-2-oxochromen-6-yl) 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:
(4-Methyl-2-oxochromen-6-yl) benzoate: Lacks the methoxy groups on the benzoate ring, resulting in different chemical and biological properties.
(4-Methyl-2-oxochromen-6-yl) 3,4-dimethoxybenzoate: Contains two methoxy groups instead of three, leading to variations in reactivity and biological activity.
(4-Methyl-2-oxochromen-6-yl) 3,5-dimethoxybenzoate: Another variant with different substitution patterns, affecting its overall properties.
The unique combination of the chromenone and trimethoxybenzoate moieties in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
